
tert-butyl N-(3-chloro-2-methylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(3-chloro-2-methylpropyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a chloro substituent, and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-chloro-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-2-methylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloro group in tert-butyl N-(3-chloro-2-methylpropyl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield the corresponding azide compound.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
科学的研究の応用
Chemistry: tert-Butyl N-(3-chloro-2-methylpropyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to modify proteins and peptides, protecting specific amine groups during synthesis. It is also used in the development of pharmaceuticals, where protecting groups are essential for the selective modification of drug molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other fine chemicals. Its stability and ease of removal make it a versatile reagent in various chemical processes.
作用機序
The mechanism of action of tert-butyl N-(3-chloro-2-methylpropyl)carbamate primarily involves its role as a protecting group. The carbamate group protects the amine functionality by forming a stable bond that can withstand various reaction conditions. When the protecting group is no longer needed, it can be removed by hydrolysis, releasing the free amine.
類似化合物との比較
tert-Butyl carbamate: Similar in structure but lacks the chloro substituent.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group instead of the chloro-2-methylpropyl group.
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: Contains a bromothiophenyl group instead of the chloro-2-methylpropyl group.
Uniqueness: tert-Butyl N-(3-chloro-2-methylpropyl)carbamate is unique due to the presence of the chloro substituent, which imparts distinct reactivity and properties compared to other carbamates. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
特性
CAS番号 |
1505853-40-6 |
|---|---|
分子式 |
C9H18ClNO2 |
分子量 |
207.70 g/mol |
IUPAC名 |
tert-butyl N-(3-chloro-2-methylpropyl)carbamate |
InChI |
InChI=1S/C9H18ClNO2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
InChIキー |
AZSHSNYYJAVIDC-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)OC(C)(C)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride](/img/structure/B13505405.png)
![2-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-7-one](/img/structure/B13505411.png)
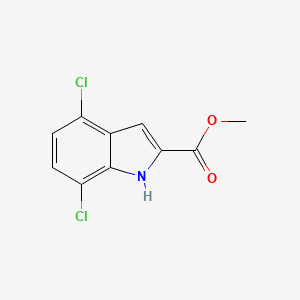

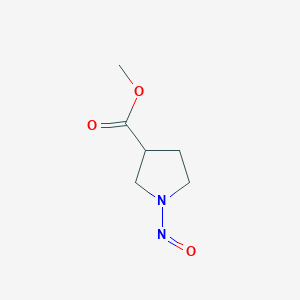
![6-Bromo-8-(difluoromethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13505424.png)
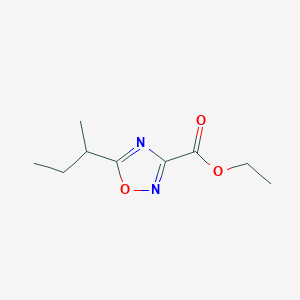
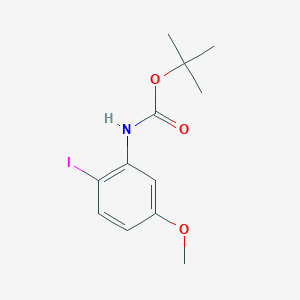
![Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13505436.png)
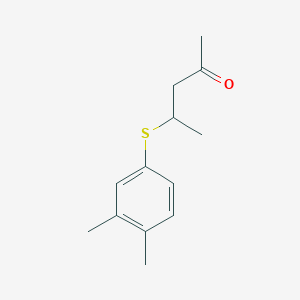
amine](/img/structure/B13505444.png)
![rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13505450.png)
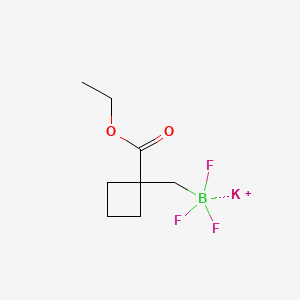
![6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13505476.png)
